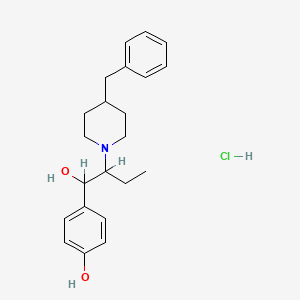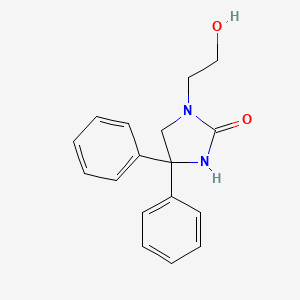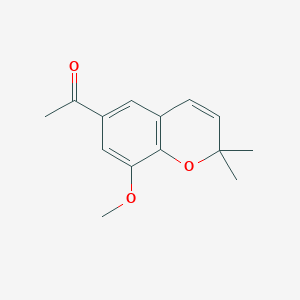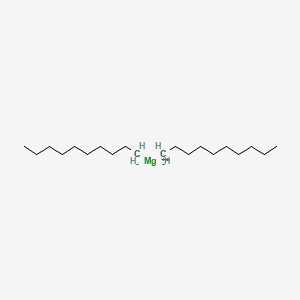
1,1'-(Buta-1,3-diene-2,3-diyl)dinaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected via a buta-1,3-diene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the dehydrohalogenation of 1,4-dihalobut-2-ene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under reflux conditions in an alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. For instance, the use of rhodium-based catalysts in the hydroformylation of conjugated dienes has been reported to produce high regio- and enantio-selectivities .
化学反応の分析
Types of Reactions: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Acylated naphthalene derivatives.
科学的研究の応用
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins .
作用機序
The mechanism by which 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, including Diels-Alder cycloadditions, which can modify its biological activity .
類似化合物との比較
1,3-Butadiene: A simpler conjugated diene with similar reactivity.
2,3-Dimethyl-1,3-butadiene: A substituted butadiene with enhanced stability.
Vinylcyclohexene: Another conjugated diene used in similar applications .
Uniqueness: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
31540-91-7 |
|---|---|
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(3-naphthalen-1-ylbuta-1,3-dien-2-yl)naphthalene |
InChI |
InChI=1S/C24H18/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-16H,1-2H2 |
InChIキー |
FNNUMAVZRVMUJR-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC2=CC=CC=C21)C(=C)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


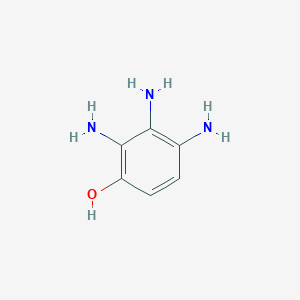

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
